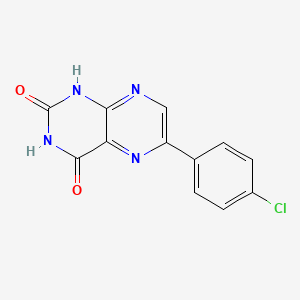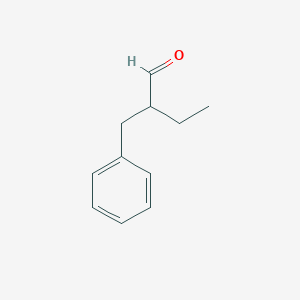
2-Benzylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylbutanal: is an organic compound with the molecular formula C11H14O . It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a benzyl group and a butyl chain. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzylbutanal can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with butanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
-
Grignard Reaction: : Another method involves the reaction of benzylmagnesium chloride with butanal. The Grignard reagent reacts with the carbonyl group of butanal to form an alcohol intermediate, which is then oxidized to yield this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: 2-Benzylbutanoic acid.
Reduction: 2-Benzylbutanol.
Substitution: Various substituted benzylbutanal derivatives depending on the specific reaction.
Aplicaciones Científicas De Investigación
2-Benzylbutanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyl group can participate in aromatic interactions, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar structure but lacks the butyl chain.
2-Phenylpropanal: Similar structure but with a propyl chain instead of a butyl chain.
2-Benzylpropanal: Similar structure but with a propyl chain instead of a butyl chain.
Uniqueness
2-Benzylbutanal is unique due to the presence of both a benzyl group and a butyl chain, which confer distinct chemical and physical properties. Its specific structure allows for unique reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
24569-60-6 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-benzylbutanal |
InChI |
InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Clave InChI |
ROPNSYBZOVTZBB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
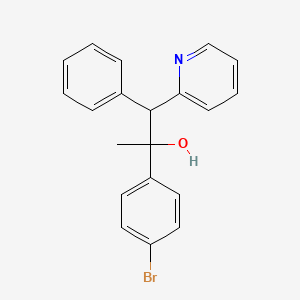
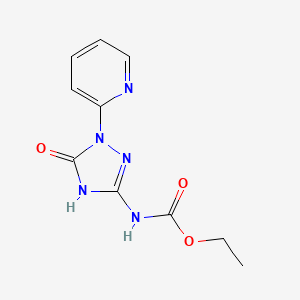
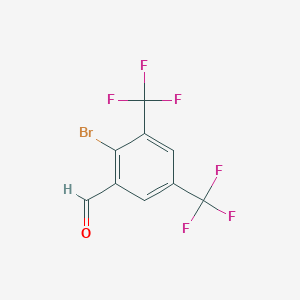
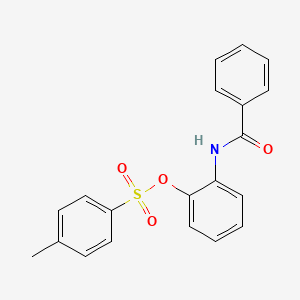
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)

![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
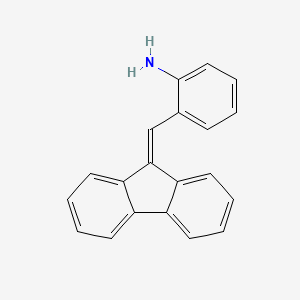
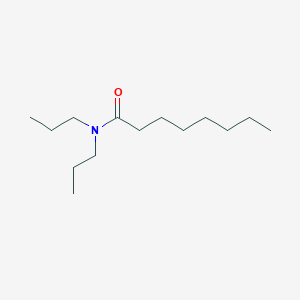
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
